2-Tert-butyl-6-methyl-4H-pyran-4-one
Overview
Description
2-Tert-butyl-6-methyl-4H-pyran-4-one is a chemical compound belonging to the pyran family, characterized by a six-membered oxygen-containing ring. This compound is notable for its applications in various fields, including organic synthesis and materials science. Its structure includes a tert-butyl group at the second position and a methyl group at the sixth position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-6-methyl-4H-pyran-4-one typically involves the reaction of tert-butyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the pyran ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an alcohol solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Tert-butyl-6-methyl-4H-pyran-4-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of luminescent materials and organic light-emitting diodes (OLEDs).
Pharmaceuticals: It is investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-6-methyl-4H-pyran-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application, such as its role in organic synthesis or materials science.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4H-pyran-4-one: Lacks the methyl group at the sixth position, resulting in different chemical properties.
6-Methyl-4H-pyran-4-one: Lacks the tert-butyl group at the second position, affecting its reactivity and applications.
2-Tert-butyl-6-methyl-4H-pyran-3-carbonitrile: Contains a nitrile group, which significantly alters its chemical behavior.
Uniqueness
2-Tert-butyl-6-methyl-4H-pyran-4-one is unique due to the presence of both tert-butyl and methyl groups, which influence its stability, reactivity, and potential applications. This combination of substituents makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-tert-butyl-6-methylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-5-8(11)6-9(12-7)10(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJXUJBIPTJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474828 | |
Record name | 2-Tert-butyl-6-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225378-47-2 | |
Record name | 2-Tert-butyl-6-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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